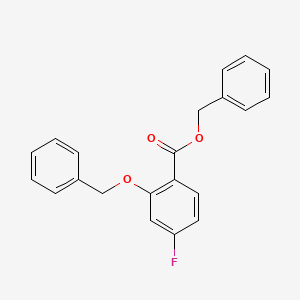

Benzyl 2-(benzyloxy)-4-fluorobenzoate

Description

Historical Development and Significance in Fluorobenzoate Chemistry

The development of this compound is intrinsically linked to the broader historical evolution of organofluorine chemistry, which traces its origins to the pioneering work of Alexander Borodin in 1862, who performed the first nucleophilic replacement of a halogen atom by fluoride. The foundation for fluorobenzoate chemistry was further established through the Schiemann reaction, discovered in 1927, which provided a reliable methodology for introducing fluorine atoms into aromatic systems through the decomposition of diazonium salts in the presence of fluoroboric acid. This methodological advancement proved crucial for the subsequent development of fluorinated benzoic acid derivatives, including the precursor compounds necessary for this compound synthesis.

The significance of fluorobenzoate chemistry gained momentum during the mid-20th century industrial expansion of organofluorine compounds, particularly following developments by DuPont and other chemical manufacturers in the 1930s and 1940s. The strategic incorporation of fluorine atoms into organic molecules revolutionized pharmaceutical chemistry by enhancing metabolic stability, improving lipophilicity profiles, and modulating biological activity through electronic effects. This compound emerged as part of this broader chemical evolution, representing a sophisticated combination of fluorinated aromatic chemistry with benzyl ether functionality that enables diverse synthetic applications.

The historical context of 4-fluorobenzoic acid, a key structural component, demonstrates the importance of position-specific fluorination in aromatic systems. The preparation of 4-fluorobenzoic acid through the Schiemann reaction, involving diazotization of 4-aminobenzoic acid followed by fluoride introduction using tetrafluoroborate, established the synthetic precedent for accessing fluorinated benzoate derivatives. This methodological foundation directly influenced the development of more complex fluorinated esters such as this compound, which incorporates additional structural complexity through benzyloxy substitution patterns.

Structural Classification within Fluorinated Benzoate Derivatives

This compound belongs to the specialized class of fluorinated aromatic esters characterized by multiple distinct structural features that define its chemical behavior and applications. The compound's systematic classification places it within the broader category of substituted benzoate esters, specifically those bearing both fluorine substitution and benzyloxy functionality. The structural architecture consists of a central benzoic acid core modified with a fluorine atom at the 4-position and a benzyloxy group at the 2-position, with the carboxylic acid function esterified to a benzyl moiety.

The molecular structure of this compound can be represented by the International Union of Pure and Applied Chemistry name this compound, with the InChI key GOSCYMWPVHDXJI-UHFFFAOYSA-N providing a unique structural identifier. The compound's classification encompasses several important structural motifs: the fluorinated aromatic ring system contributes to enhanced metabolic stability and altered electronic properties, while the benzyloxy substituents provide steric bulk and influence molecular conformation through rotational barriers around the ether linkages.

| Structural Feature | Classification | Functional Impact |

|---|---|---|

| 4-Fluorobenzoate Core | Fluorinated Aromatic Ester | Enhanced metabolic stability, altered pKa |

| 2-Benzyloxy Substituent | Aryl Benzyl Ether | Increased lipophilicity, steric effects |

| Benzyl Ester Group | Aromatic Ester Protecting Group | Synthetic versatility, selective cleavage |

| Overall Architecture | Trisubstituted Benzoate | Complex pharmacophore potential |

Within the classification system of fluorinated benzoate derivatives, this compound represents a sophisticated example of multi-functional aromatic compounds. The strategic positioning of the fluorine atom at the para position relative to the carboxyl group maximizes electronic effects while minimizing steric interference with the benzyloxy substituent. This structural arrangement places the compound within the subclass of ortho-benzyloxy fluorobenzoates, distinguishing it from other positional isomers and alternative substitution patterns.

The compound's structural classification also encompasses its relationship to other benzyloxy-containing aromatic systems, particularly those investigated for pharmaceutical applications. Research has demonstrated that benzyloxy substituents can serve as multifunctional pharmacophores, contributing to various biological activities including enzyme inhibition, antioxidant effects, and neuroprotective properties. The specific combination of benzyloxy and fluorine substitution in this compound creates a unique structural motif that bridges traditional aromatic chemistry with modern fluorinated pharmaceutical intermediates.

Current Academic Research Landscape and Applications

The contemporary research landscape surrounding this compound encompasses diverse applications spanning pharmaceutical development, organic synthesis methodologies, material science innovations, and analytical chemistry techniques. Current academic investigations have identified this compound as a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents where its unique structural features enable modifications that enhance biological activity. The compound's utility in pharmaceutical research stems from its ability to serve as a synthetic building block that combines the advantageous properties of fluorine incorporation with the versatility of benzyl ether protecting groups.

In the realm of organic synthesis, this compound has gained recognition for its role in facilitating complex molecular constructions. Researchers appreciate its capacity to participate in diverse chemical transformations that lead to the formation of sophisticated chemical entities. The compound's synthetic utility is particularly evident in multi-step synthetic sequences where the benzyl ester functionality can be selectively modified while maintaining the integrity of the fluorinated aromatic core and benzyloxy substituent. This selective reactivity profile makes it an attractive intermediate for total synthesis projects and medicinal chemistry optimization programs.

Material science applications represent another significant area of current research interest, where this compound finds utility in the development of advanced materials including specialized polymers and high-performance coatings. The compound's favorable chemical properties, particularly those arising from fluorine incorporation, contribute to improved material performance characteristics such as enhanced thermal stability, chemical resistance, and surface properties. These applications demonstrate the compound's versatility beyond traditional pharmaceutical and synthetic chemistry domains.

| Research Application | Key Benefits | Current Status |

|---|---|---|

| Pharmaceutical Development | Enhanced bioactivity, metabolic stability | Active investigation for anti-cancer agents |

| Organic Synthesis | Versatile intermediate, selective reactivity | Established synthetic utility |

| Material Science | Improved polymer properties, surface modification | Developing applications in coatings |

| Fluorescent Probes | Fluorine-enabled imaging capabilities | Emerging research area |

The emergence of this compound in fluorescent probe development represents a particularly innovative application area within current academic research. The presence of the fluorine atom makes the compound suitable for use in biological imaging and diagnostic applications, enabling researchers to visualize cellular processes in real-time. This application leverages the unique properties of fluorinated aromatic systems to enhance imaging contrast and selectivity, contributing to advances in biological research methodologies and diagnostic techniques.

Properties

IUPAC Name |

benzyl 4-fluoro-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FO3/c22-18-11-12-19(21(23)25-15-17-9-5-2-6-10-17)20(13-18)24-14-16-7-3-1-4-8-16/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSCYMWPVHDXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(benzyloxy)-4-fluorobenzoate typically involves the esterification of 2-(benzyloxy)-4-fluorobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or pyridine remains common, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of substituted benzoates with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

Benzyl 2-(benzyloxy)-4-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 2-(benzyloxy)-4-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the ester bond is hydrolyzed by esterases in the body to release the active drug. The released drug can then interact with its molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The presence of the fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between Benzyl 2-(benzyloxy)-4-fluorobenzoate and analogous compounds:

Reactivity and Stability Insights

- Electron Effects: The 4-fluoro substituent in the target compound withdraws electron density, which may slow hydrolysis of the ester group compared to non-fluorinated analogs. In contrast, 3-methoxy in Benzyl 4-(benzyloxy)-3-methoxybenzoate donates electrons, stabilizing cationic intermediates during acid-catalyzed reactions . Aldehyde vs. Ester Reactivity: 2-(Benzyloxy)-4-fluorobenzaldehyde’s aldehyde group is more reactive in nucleophilic additions (e.g., forming Schiff bases) than ester-containing analogs like the target compound .

- Substituent Position Impact: Benzyloxy at Position 2 vs.

- Acidic Conditions: Studies on benzyloxy model compounds (e.g., 2-(4-methoxybenzyloxy)ethanol) indicate that non-phenolic benzyl ethers (like the target compound) form benzyl cations slower than phenolic analogs but faster than highly substituted derivatives (e.g., trimethoxybenzyloxy compounds) .

Biological Activity

Benzyl 2-(benzyloxy)-4-fluorobenzoate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxy group and a fluorine atom attached to a benzoate structure. The molecular formula is , and the compound's unique substitution pattern enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to act as a prodrug. When administered, the ester bond in the compound can be hydrolyzed by esterases in the body, releasing active components that interact with various molecular targets, such as enzymes or receptors. The fluorine atom contributes to the compound's stability and bioavailability, potentially enhancing its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multi-drug resistant pathogens. The minimum inhibitory concentration (MIC) values for this compound suggest robust antibacterial effects, making it a candidate for further development as an antibiotic agent.

Anticancer Properties

In addition to antimicrobial activity, this compound has shown promise in anticancer research. Preliminary studies indicate that this compound can inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. The presence of the benzyloxy group is believed to enhance its interaction with cellular targets involved in cancer progression .

Case Studies and Experimental Data

A series of studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : In a study evaluating various derivatives, this compound demonstrated MIC values comparable to established antibiotics against Acinetobacter baumannii and other resistant strains .

- Anticancer Activity : In vitro assays revealed that the compound significantly reduced the viability of human cancer cell lines, with IC50 values indicating potent activity. For instance, one study reported an IC50 value of approximately 5 µM against breast cancer cells, suggesting strong anticancer potential .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | 6.25 µg/ml | 5 µM |

| Ethyl 2-(benzyloxy)-4-fluorobenzoate | 8 µg/ml | 10 µM |

| Methyl 5-(benzyloxy)-2-fluorobenzoate | 12 µg/ml | 15 µM |

Q & A

Q. How to address conflicting toxicity data for benzyl-protected fluorobenzoates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.